molecular formula C16H14ClNO3S B8417638 N-(Benzenesulfonyl)-2-chloro-N-(prop-2-en-1-yl)benzamide CAS No. 66896-80-8

N-(Benzenesulfonyl)-2-chloro-N-(prop-2-en-1-yl)benzamide

Cat. No.: B8417638
CAS No.: 66896-80-8
M. Wt: 335.8 g/mol
InChI Key: HOQBWEMAQMUUEV-UHFFFAOYSA-N
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Description

N-(Benzenesulfonyl)-2-chloro-N-(prop-2-en-1-yl)benzamide is a useful research compound. Its molecular formula is C16H14ClNO3S and its molecular weight is 335.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

66896-80-8

Molecular Formula

C16H14ClNO3S

Molecular Weight

335.8 g/mol

IUPAC Name

N-(benzenesulfonyl)-2-chloro-N-prop-2-enylbenzamide

InChI

InChI=1S/C16H14ClNO3S/c1-2-12-18(16(19)14-10-6-7-11-15(14)17)22(20,21)13-8-4-3-5-9-13/h2-11H,1,12H2

InChI Key

HOQBWEMAQMUUEV-UHFFFAOYSA-N

Canonical SMILES

C=CCN(C(=O)C1=CC=CC=C1Cl)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.0 g (0.01 mole) of N-2-chlorobenzoyl benzenesulfonamide prepared from benzenesulfonamide and 2-chlorobenzoyl chloride was added to 0.58 g (0.012 mole) of 50% sodium hydride in 15 ml of dry tetrahydrofuran. After stirring for 30 minutes at room temperature, 1.48 g (0.012 mole) of allyl bromide was added. Then the mixture was reacted for 2 hours under the same conditions. The tetrahydrofuran was distilled off under reduced pressure, and cold water was added. The resulting oil layer was extracted with benzene. The benzene layer was separated, dried over anhydrous magnesium sulfate, and concentrated to afford a white solid. Recrystallization from methanol afforded compound No. 27 in Table 2 in a yield of 35%.
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3 g
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0.58 g
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15 mL
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1.48 g
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